

storage and handling of lyophilized (Tyr34)-PTH (7-34) amide powder

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Compound of Interest

Compound Name: (Tyr34)-pth (7-34) amide (bovine)

Cat. No.: B15600403

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Technical Support Center: (Tyr34)-PTH (7-34) Amide Powder

This technical support center provides researchers, scientists, and drug development professionals with essential information for the storage, handling, and experimental use of lyophilized (Tyr34)-Parathyroid Hormone (7-34) amide powder.

Frequently Asked Questions (FAQs)

Q1: How should the lyophilized (Tyr34)-PTH (7-34) amide powder be stored upon receipt?

A1: Lyophilized (Tyr34)-PTH (7-34) amide powder should be stored in a freezer at or below -20°C for long-term stability.^[1] For short-term storage, some suppliers suggest that the powder can be kept at 0-5°C for up to six months.^{[2][3]} To prevent degradation from moisture, it is crucial to keep the vial tightly sealed and stored in a desiccator, especially for peptides containing hygroscopic amino acids.

Q2: What is the recommended procedure for reconstituting the lyophilized powder?

A2: To reconstitute the peptide, first, allow the vial to warm to room temperature before opening to prevent moisture condensation.^{[1][2]} The peptide is generally soluble in sterile, distilled water.^{[2][3]} For reconstitution, slowly add the desired volume of solvent to the vial. Gentle

vortexing or swirling may be used to aid dissolution. Avoid vigorous shaking, as this can cause aggregation or degradation of the peptide.

Q3: What should I do if the peptide does not fully dissolve in water?

A3: If solubility in water is poor, which can sometimes occur with hydrophobic peptides, several strategies can be employed. First, try gentle warming or sonication. If the peptide is basic (contains a higher proportion of basic amino acids like Lysine and Arginine), adding a small amount of a dilute acidic solution, such as 10% acetic acid, can improve solubility.[\[4\]](#)[\[5\]](#)[\[6\]](#) For highly hydrophobic peptides, a small amount of an organic solvent like dimethyl sulfoxide (DMSO) can be used to initially dissolve the peptide, followed by dilution with your aqueous experimental buffer.[\[7\]](#)[\[8\]](#)[\[9\]](#) It is important to ensure the final concentration of the organic solvent is compatible with your experimental system.

Q4: How should the reconstituted (Tyr34)-PTH (7-34) amide solution be stored?

A4: Once reconstituted, the peptide solution should be used immediately for the best results.[\[2\]](#) [\[3\]](#) If storage is necessary, it is highly recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[\[2\]](#)[\[10\]](#) The aliquots can be stored at -20°C for up to three months or at 4°C for up to five days.[\[2\]](#)[\[3\]](#)

Q5: What is the mechanism of action of (Tyr34)-PTH (7-34) amide?

A5: (Tyr34)-PTH (7-34) amide is a competitive antagonist of the parathyroid hormone 1 receptor (PTH1R).[\[11\]](#) By binding to the receptor, it prevents the binding of the native agonist, parathyroid hormone (PTH), and the subsequent conformational change required to activate downstream signaling pathways. This inhibition blocks the Gs protein-mediated activation of adenylyl cyclase, thereby preventing the production of the second messenger cyclic AMP (cAMP).[\[12\]](#) It can also inhibit phospholipase C activation.

Troubleshooting Guide

Issue	Possible Cause(s)	Recommended Solution(s)
Reduced or No Antagonist Activity	<p>1. Peptide Degradation: Improper storage or multiple freeze-thaw cycles of the reconstituted solution.</p> <p>2. Incorrect Concentration: Errors in reconstitution calculations or incomplete solubilization.</p> <p>3. Lot-to-Lot Variability: Differences in purity or peptide content between manufacturing batches.[13][14]</p>	<p>1. Ensure proper storage conditions are met. Prepare fresh aliquots from a new vial of lyophilized powder.</p> <p>2. Double-check all calculations.</p> <p>3. Ensure the peptide is fully dissolved before use. Consider performing a small-scale solubility test first.[15]</p> <p>3. If possible, test a new lot of the peptide. Qualify each new lot in a functional assay to ensure consistent performance.</p>
Precipitation in Reconstituted Solution	<p>1. Poor Solubility: The peptide may have limited solubility in the chosen solvent, especially at higher concentrations.</p> <p>2. Lyophilization-Induced Aggregation: The process of freeze-drying can sometimes alter the peptide's conformation, making it more prone to aggregation after reconstitution.[6]</p> <p>3. Buffer Incompatibility: Components of the buffer (e.g., salts) may reduce peptide solubility.</p>	<p>1. Try reconstituting at a lower concentration. If solubility issues persist, refer to the advanced reconstitution methods in the FAQs (Q3).</p> <p>2. Centrifuge the solution to pellet any aggregates before use.</p> <p>3. Consider filtering the solution through a 0.22 µm filter.</p> <p>3. Attempt to dissolve the peptide in sterile water first before diluting it into the final buffer.</p>
Inconsistent Results in Cellular Assays	<p>1. Non-Specific Binding: The peptide may be adhering to plasticware (e.g., pipette tips, microplates), reducing the effective concentration.[16]</p> <p>2. Cell Health and Passage Number: Variations in cell health or using cells at a high</p>	<p>1. Pre-treat plasticware with a blocking agent like bovine serum albumin (BSA). Use low-binding labware. Consider adding a small amount of a non-ionic surfactant to your assay buffer.</p> <p>2. Ensure consistent cell culture</p>

passage number can affect receptor expression and signaling responses.³

Presence of TFA Salts:
Trifluoroacetic acid (TFA) is often a byproduct of peptide synthesis and can be present in the lyophilized powder, potentially affecting cellular assays at high concentrations.

[1][17]

practices. Use cells within a defined low passage number range for all experiments.³
Be aware of the potential for TFA in your peptide preparation. If high sensitivity is required, consider purchasing TFA-removed peptide.^{[1][17]}

Data Presentation

Storage and Stability Summary

Form	Storage Temperature	Duration	Notes
Lyophilized Powder	-20°C or below	Up to 12 months ^[7]	Recommended for long-term storage. Keep desiccated.
0-5°C	Up to 6 months ^{[2][3]}	Suitable for short-term storage.	
Reconstituted Solution	-20°C or below	Up to 3 months ^{[2][3]}	Aliquot to avoid freeze-thaw cycles.
4°C	Up to 5 days ^{[2][3]}	For immediate or short-term use.	

Experimental Protocols

Protocol: In-Vitro cAMP Inhibition Assay

This protocol describes a method to determine the inhibitory activity of (Tyr34)-PTH (7-34) amide on PTH-stimulated cAMP production in cells expressing the PTH1 receptor (e.g., HEK293 or UMR-106 cells).

Materials:

- HEK293 cells stably expressing the human PTH1 receptor
- Cell culture medium (e.g., DMEM with 10% FBS)
- Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
- Phosphodiesterase inhibitor (e.g., 0.5 mM IBMX)
- PTH (1-34) (agonist)
- (Tyr34)-PTH (7-34) amide (antagonist)
- cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

Procedure:

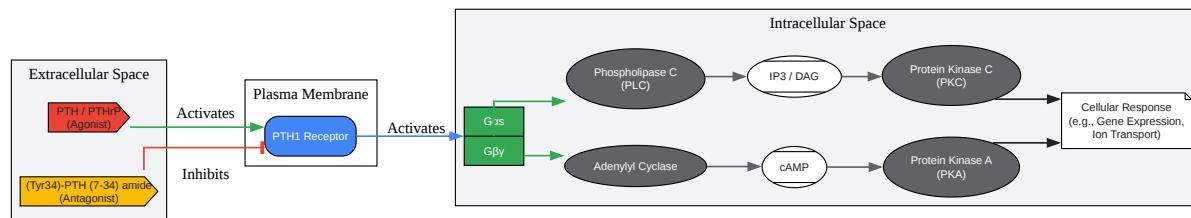
- Cell Seeding: Seed PTH1R-expressing HEK293 cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.
- Reagent Preparation:
 - Prepare a stock solution of (Tyr34)-PTH (7-34) amide by reconstituting the lyophilized powder in sterile water.
 - Prepare a stock solution of PTH (1-34) in sterile water.
 - Prepare serial dilutions of the antagonist ((Tyr34)-PTH (7-34) amide) in assay buffer.
 - Prepare the agonist (PTH (1-34)) at a concentration that elicits a submaximal response (e.g., EC₈₀) in assay buffer containing the phosphodiesterase inhibitor.
- Assay Execution:
 - Wash the cell monolayer once with assay buffer.
 - Add the serial dilutions of the antagonist to the appropriate wells.

- Incubate for 15-30 minutes at 37°C.
- Add the agonist solution to all wells except the basal control.
- Incubate for an additional 15-30 minutes at 37°C.

- cAMP Measurement:
 - Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
- Data Analysis:
 - Plot the cAMP concentration against the log of the antagonist concentration.
 - Fit the data to a four-parameter logistic equation to determine the IC50 value of (Tyr34)-PTH (7-34) amide.

Visualizations

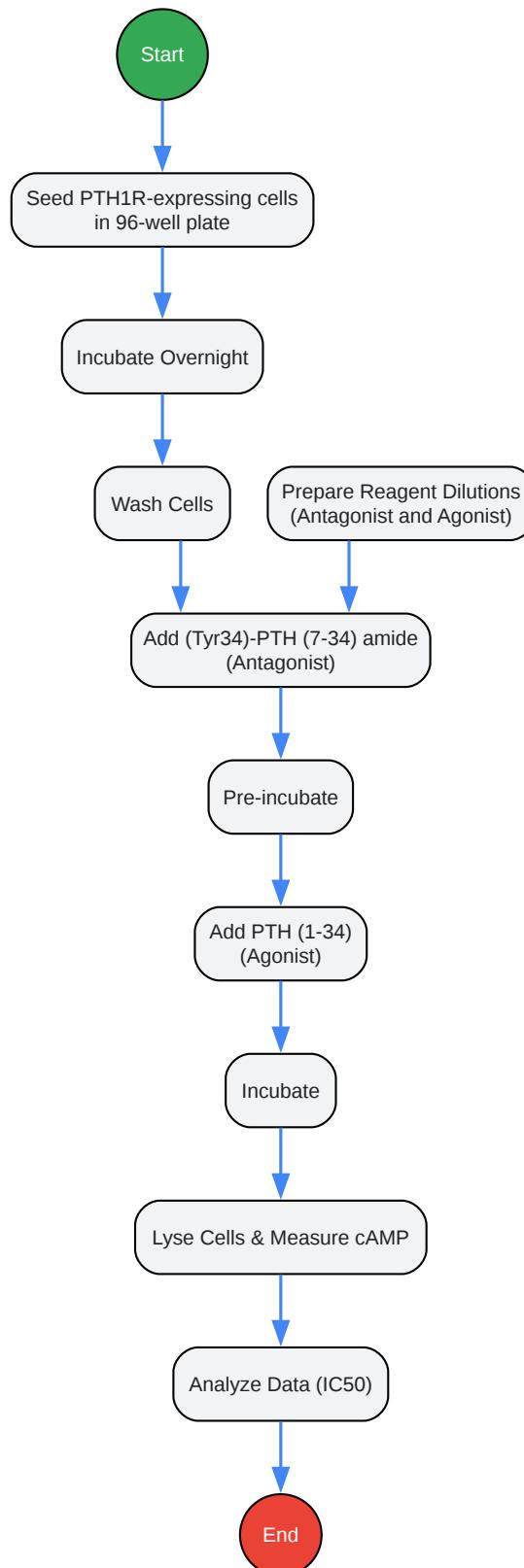
PTH1 Receptor Signaling Pathway



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Caption: PTH1 Receptor signaling pathway and point of inhibition.

Experimental Workflow for cAMP Inhibition Assay



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Caption: Workflow for the in-vitro cAMP inhibition assay.

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